molecular formula C22H16FNO2 B2385878 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile CAS No. 339114-73-7

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B2385878
CAS No.: 339114-73-7
M. Wt: 345.373
InChI Key: HBKKACMTMUNMJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoyl chloride and 4-methoxybenzyl cyanide.

    Reaction: These starting materials undergo a nucleophilic substitution reaction in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Catalyst: A palladium catalyst is often used to facilitate the reaction, which proceeds under mild conditions.

    Purification: The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, and advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), methanol (CH3OH)

Major Products

Scientific Research Applications

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile
  • 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-chlorophenyl)acetonitrile
  • 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-bromophenyl)acetonitrile

Uniqueness

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties such as increased lipophilicity and enhanced biological activity. These features make it a valuable compound for various research applications .

Properties

IUPAC Name

2-[4-(4-fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO2/c1-26-20-12-8-16(9-13-20)21(14-24)15-2-4-17(5-3-15)22(25)18-6-10-19(23)11-7-18/h2-13,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKKACMTMUNMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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